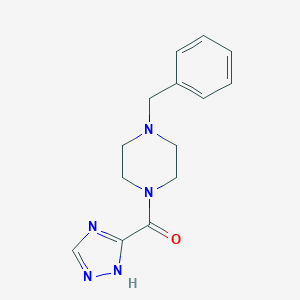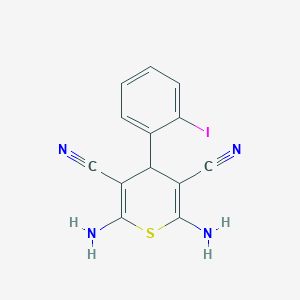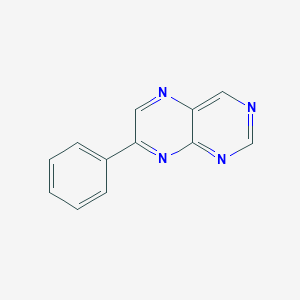![molecular formula C20H16ClN3O3S B221075 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential as an anticancer agent. It belongs to the family of thienoquinolines, which have shown promising results as antitumor agents.
Mécanisme D'action
The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide involves the inhibition of DNA topoisomerase II, which is an enzyme that plays a crucial role in the replication and transcription of DNA. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and proliferating, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide has also been found to exhibit other biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells. Additionally, the compound has been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide. One of the areas of interest is the development of new formulations that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the synergistic effects of the compound with other anticancer agents, which can enhance its efficacy and reduce the risk of drug resistance. Finally, the compound can also be explored for its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide is a compound that has shown promising results as an anticancer agent. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it has been found to exhibit potent antitumor activity against various cancer cell lines. Future research can focus on the development of new formulations, investigation of synergistic effects, and exploration of its potential for other diseases.
Méthodes De Synthèse
The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-6-methoxythieno[2,3-b]quinoline-3-carboxylic acid, followed by the addition of ammonia. The compound can be obtained in high yield and purity using this method.
Applications De Recherche Scientifique
The potential of 3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide as an anticancer agent has been extensively studied in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Formule moléculaire |
C20H16ClN3O3S |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3S/c1-26-12-4-5-14-10(7-12)8-13-17(22)18(28-20(13)24-14)19(25)23-15-9-11(21)3-6-16(15)27-2/h3-9H,22H2,1-2H3,(H,23,25) |
Clé InChI |
INELSLGVNPXNJU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)NC4=C(C=CC(=C4)Cl)OC |
SMILES canonique |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
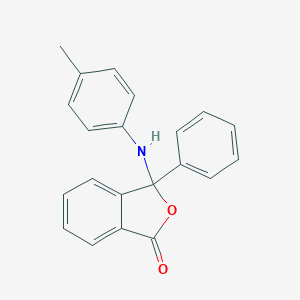
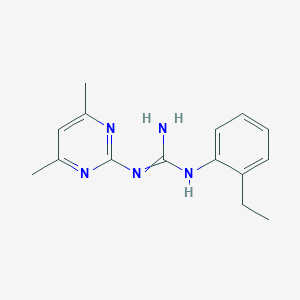
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
